molecular formula C14H12N6O2S3 B2714118 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 898437-08-6

2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2714118
CAS No.: 898437-08-6
M. Wt: 392.47
InChI Key: DHEQCVOCISMWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N6O2S3 and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibitors

Thiadiazole derivatives have been studied for their role as glutaminase inhibitors, which are crucial in cancer research. One study described the design, synthesis, and pharmacological evaluation of BPTES analogs, including thiadiazole compounds, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown potential in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in oncology. The research points to the structure-activity relationship studies revealing certain analogs with similar potency to BPTES but improved solubility and pharmacological profiles (Shukla et al., 2012).

Anticancer Activity

Another area of application for thiadiazole derivatives is in the development of anticancer agents. Research into the synthesis and molecular modeling of new imidazothiadiazole analogs demonstrated their potent cytotoxic effects against breast cancer cell lines. These studies involved the heterocyclization of thiadiazole precursors, showing significant potential for these compounds in anticancer therapy. The docking studies of these analogs provided insights into their interaction with protein targets, further supporting their application in anticancer drug development (Sraa Abu-Melha, 2021).

Diuretic Agents

Thiadiazoles have also been explored for their diuretic properties. A study on the preparation and evaluation of 1,3,4-thiadiazoles as diuretic agents found that certain compounds exhibited comparable activity to standard drugs like acetazolamide. This research underscores the versatility of thiadiazole derivatives in medical applications beyond oncology, including their potential use in treating conditions requiring diuretic intervention (S. Jain & P. Mishra, 2004).

Synthesis and Biological Evaluation

Further studies on thiadiazole derivatives have focused on their synthesis and biological evaluation, particularly as anticancer agents. The creation of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation against human lung adenocarcinoma cells highlight the ongoing interest in thiadiazole compounds for therapeutic applications. These studies contribute to a growing body of evidence supporting the potential of thiadiazole derivatives in developing new treatments for cancer (A. Evren et al., 2019).

Properties

IUPAC Name

2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S3/c21-10(17-12-15-6-7-23-12)8-24-14-20-19-13(25-14)18-11(22)16-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17,21)(H2,16,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEQCVOCISMWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.